2-[Tert-butyl(methyl)amino]ethyl 5-bromo-2-chlorobenzoate;hydrochloride
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Overview
Description
2-[Tert-butyl(methyl)amino]ethyl 5-bromo-2-chlorobenzoate;hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a tert-butyl group, a methylamino group, and a benzoate moiety substituted with bromine and chlorine atoms. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Tert-butyl(methyl)amino]ethyl 5-bromo-2-chlorobenzoate;hydrochloride typically involves multiple steps, starting with the preparation of the benzoate moiety. The benzoate can be synthesized through the esterification of 5-bromo-2-chlorobenzoic acid with an appropriate alcohol. The resulting ester is then subjected to nucleophilic substitution reactions to introduce the tert-butyl(methyl)amino group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-[Tert-butyl(methyl)amino]ethyl 5-bromo-2-chlorobenzoate;hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the benzoate moiety can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Hydrolysis: The ester bond in the benzoate moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while hydrolysis can produce the corresponding carboxylic acid and alcohol.
Scientific Research Applications
2-[Tert-butyl(methyl)amino]ethyl 5-bromo-2-chlorobenzoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Tert-butyl(methyl)amino]ethyl 5-bromo-2-chlorobenzoate;hydrochloride involves its interaction with specific molecular targets. The tert-butyl(methyl)amino group can form hydrogen bonds and electrostatic interactions with proteins, affecting their function. The benzoate moiety can also participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-tert-butylamino ethyl methacrylate: This compound shares the tert-butylamino group but differs in the presence of a methacrylate moiety.
tert-Butyl [2-(methylamino)ethyl]carbamate hydrochloride: Similar in having a tert-butyl and methylamino group, but with a carbamate instead of a benzoate moiety.
Uniqueness
2-[Tert-butyl(methyl)amino]ethyl 5-bromo-2-chlorobenzoate;hydrochloride is unique due to its specific combination of functional groups and halogen substitutions, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[tert-butyl(methyl)amino]ethyl 5-bromo-2-chlorobenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrClNO2.ClH/c1-14(2,3)17(4)7-8-19-13(18)11-9-10(15)5-6-12(11)16;/h5-6,9H,7-8H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFVZFVYCUJQDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C)CCOC(=O)C1=C(C=CC(=C1)Br)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrCl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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